molecular formula C19H22FNO3S B2469435 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide CAS No. 1049463-64-0

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2469435
M. Wt: 363.45
InChI Key: NPZCJBZEJLJYQR-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide' involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 1-(4-fluorophenyl)cyclopropanemethanol, followed by the reaction of the resulting intermediate with ammonia.

Starting Materials
4-ethoxy-3-methylbenzenesulfonyl chloride, 1-(4-fluorophenyl)cyclopropanemethanol, Ammonia

Reaction
Step 1: 4-ethoxy-3-methylbenzenesulfonyl chloride is reacted with 1-(4-fluorophenyl)cyclopropanemethanol in the presence of a base such as triethylamine to form the intermediate 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonyl chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol to form the final product, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide.

Mechanism Of Action

The mechanism of action of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X involves its binding to specific molecular targets, including enzymes, receptors, and ion channels. The exact molecular targets of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X vary depending on the specific disease being studied. In cancer research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been shown to modulate the activity of receptors and ion channels involved in the immune response, leading to a reduction in inflammation. In neurological disorder research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been found to enhance the activity of neurotransmitter receptors and reduce neuroinflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X vary depending on the specific disease being studied. In cancer research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been found to improve cognitive function and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X in lab experiments include its high potency, specificity, and selectivity for specific molecular targets. The limitations of using 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X in lab experiments include its potential toxicity and off-target effects, which may require further optimization of the 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide or the use of alternative 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamides.

Future Directions

There are several future directions for the study of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X, including the optimization of its pharmacological properties, the identification of new molecular targets, and the development of new therapeutic applications. Some potential future directions include the development of combination therapies with other drugs, the use of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X as a tool 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide for studying specific molecular pathways, and the exploration of its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X is a novel small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X as a therapeutic agent.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. In inflammation research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been found to reduce inflammation by modulating the activity of immune cells and cytokines. In neurological disorder research, 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide X has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

4-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-3-24-18-9-8-17(12-14(18)2)25(22,23)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h4-9,12,21H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCJBZEJLJYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide

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